2-(2,4-dichlorophenoxy)-N-octylacetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-octylacetamide is an organic compound that belongs to the class of aryloxyphenoxypropionic acids It is a derivative of 2,4-dichlorophenoxyacetic acid, which is widely known for its use as a herbicide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-octylacetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with octylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-octylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Halogen atoms in the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
Oxidation: Formation of 2,4-dichlorophenoxyacetic acid derivatives.
Reduction: Formation of 2-(2,4-dichlorophenoxy)-N-octylamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-octylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a plant growth regulator and herbicide.
Medicine: Investigated for its anti-inflammatory properties and potential as a COX-2 inhibitor.
Industry: Utilized in the formulation of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-octylacetamide involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the action of natural plant hormones to regulate growth. In medical applications, it may inhibit the COX-2 enzyme, reducing inflammation by blocking the production of prostaglandins.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound with a methyl group instead of chlorine.
Uniqueness
2-(2,4-dichlorophenoxy)-N-octylacetamide is unique due to its specific amide linkage and octyl group, which may confer distinct physical and chemical properties compared to its analogs. These structural differences can influence its solubility, stability, and biological activity, making it a valuable compound for targeted applications in various fields.
Properties
Molecular Formula |
C16H23Cl2NO2 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-octylacetamide |
InChI |
InChI=1S/C16H23Cl2NO2/c1-2-3-4-5-6-7-10-19-16(20)12-21-15-9-8-13(17)11-14(15)18/h8-9,11H,2-7,10,12H2,1H3,(H,19,20) |
InChI Key |
ISRUKRPNNYWDTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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